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Introduction

Larazotide acetate (also known as AT-1001) is a first-in-class, synthetic, eight-amino-acid
peptide being investigated as an adjunct therapy for celiac disease. It functions as a tight
junction regulator, specifically an antagonist of zonulin, a protein that modulates intestinal
permeability. In celiac disease, gluten ingestion triggers the release of zonulin, leading to the
disassembly of tight junctions between intestinal epithelial cells. This increased permeability
allows gluten peptides to translocate into the lamina propria, initiating an inflammatory immune
response. Larazotide acetate aims to prevent this cascade by inhibiting the disruption of tight
junctions.

These application notes provide an overview of the oral formulation of Larazotide acetate used
in clinical trials, its mechanism of action, and detailed protocols for key in vitro experiments
relevant to its evaluation.

Oral Formulation for Clinical Trials
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Larazotide acetate is administered orally in a delayed-release capsule formulation designed to
deliver the peptide to the proximal small intestine, the primary site of action in celiac disease.

Formulation Composition:

The clinical trial formulation consists of a capsule containing two types of beads with different
thicknesses of an enteric coating.

o Enteric Coating: The beads are coated with a methacrylate polymer (Eudragit), which is
designed to delay the release of Larazotide acetate in the acidic environment of the
stomach.

o Targeted Release: The dual-bead system is engineered to initiate release in the mid-
duodenum and achieve complete release within the proximal jejunum.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of

Larazotide acetate.

Table 1: Preclinical Pharmacokinetics in a Porcine Model

) ] Mean Larazotide Acetate Mean Larazotide Acetate
Time Point (Post-Oral ] . ] ]
L . Concentration (UM) in Concentration (UM) in
Administration) . . .
Distal Duodenum Proximal Jejunum
1 hour 0.32-1.76 0.32-1.76
2 - 4 hours 0.02 -0.47 0.00-0.43

Table 2: Phase lIb Clinical Trial (NCT01396213) Efficacy Results (12-week treatment)
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Primary Endpoint
(Change in CeD-

Symptomatic Days
Treatment Group (Decrease vs.

GSRS Score vs.

Placebo)
Placebo)

Improved Symptom
Days (Increase vs.
Placebo)

Statistically Significant
Improvement 26% (p=0.017)
(p=0.022)

Larazotide Acetate 0.5
mg (TID)

31% (p=0.034)

Larazotide Acetate 1.0  No Significant
) Not Reported
mg (TID) Difference

Not Reported

Larazotide Acetate 2.0  No Significant

) Not Reported
mg (TID) Difference

Not Reported

Placebo - -

CeD-GSRS: Celiac Disease-Gastrointestinal Symptom Rating Scale; TID: Three times a day

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of Larazotide acetate and a typical

experimental workflow for its in vitro evaluation.
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Caption: Proposed mechanism of action of Larazotide acetate.
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Caption: In vitro experimental workflow for Larazotide acetate evaluation.

Experimental Protocols
Protocol 1: In Vitro Caco-2 Cell Model for Intestinal
Permeability

This protocol describes the use of the Caco-2 human colon adenocarcinoma cell line to model
the intestinal epithelial barrier and assess the effect of Larazotide acetate on gliadin-induced

permeability.

Materials:
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e Caco-2 cells (ATCC® HTB-37™)

e Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
o Fetal Bovine Serum (FBS)

o Non-Essential Amino Acids (NEAA)

» Penicillin-Streptomycin solution

e Trypsin-EDTA

o Transwell® permeable supports (0.4 um pore size)

» Larazotide acetate

e Gliadin (e.g., from wheat)

e FITC-dextran (4 kDa)

e Hanks' Balanced Salt Solution (HBSS)

o Transepithelial Electrical Resistance (TEER) meter with "chopstick” electrodes
Procedure:

e Cell Culture:

o Culture Caco-2 cells in DMEM supplemented with 10% FBS, 1% NEAA, and 1% Penicillin-
Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

o Subculture cells every 3-4 days when they reach 80-90% confluency.
o Transwell Seeding and Differentiation:

o Seed Caco-2 cells onto the apical side of Transwell® inserts at a density of 6 x 104
cells/cmz2.
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o Culture the cells for 21 days to allow for differentiation and the formation of a confluent
monolayer with well-established tight junctions. Change the medium in both the apical and
basolateral compartments every 2-3 days.

e Treatment:

o After 21 days, replace the culture medium with serum-free DMEM and allow the cells to
equilibrate for 1 hour.

o Pre-treat the cells by adding Larazotide acetate (at desired concentrations) to the apical
compartment for 1 hour.

o Following pre-treatment, add gliadin (e.g., 1 mg/mL) to the apical compartment and
incubate for the desired time (e.g., 4 hours). Include appropriate controls (untreated,
Larazotide acetate alone, gliadin alone).

o Transepithelial Electrical Resistance (TEER) Measurement:

[¢]

Measure TEER before and after treatment to assess the integrity of the cell monolayer.

o Equilibrate the TEER electrodes in sterile HBSS.

o Place the shorter electrode in the apical compartment and the longer electrode in the
basolateral compartment, ensuring the electrodes do not touch the cell monolayer.

o Record the resistance (Q). Subtract the resistance of a blank Transwell insert (without
cells) and multiply by the surface area of the insert (cm?) to obtain the TEER value
(Q-cm2).

o Paracellular Permeability Assay:

o After the treatment period, wash the cell monolayers with pre-warmed HBSS.

o Add FITC-dextran (e.g., 1 mg/mL) to the apical compartment.

o Incubate for 2 hours at 37°C.
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o Collect samples from the basolateral compartment and measure the fluorescence intensity
using a fluorescence plate reader (excitation/emission ~490/520 nm).

o Calculate the apparent permeability coefficient (Papp) using the following formula: Papp
(cm/s) = (dQ/dt) / (A * CO) Where:

» dQ/dt is the rate of transport of FITC-dextran across the monolayer
= Ais the surface area of the Transwell membrane

» CO is the initial concentration of FITC-dextran in the apical compartment

Protocol 2: Immunofluorescence Staining of Tight
Junction Proteins

This protocol details the visualization of tight junction proteins (e.g., ZO-1 and Occludin) in
Caco-2 cell monolayers to observe the effects of Larazotide acetate and gliadin on their
localization and integrity.

Materials:

e Caco-2 cell monolayers on Transwell® inserts (from Protocol 1)
¢ Phosphate-Buffered Saline (PBS)

e 4% Paraformaldehyde (PFA) in PBS

e 0.1% Triton X-100 in PBS

e 1% Bovine Serum Albumin (BSA) in PBS

e Primary antibodies (e.g., rabbit anti-ZO-1, mouse anti-Occludin)

» Fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 488 goat anti-rabbit, Alexa
Fluor 594 goat anti-mouse)

e DAPI (4',6-diamidino-2-phenylindole)
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e Mounting medium

e Microscope slides and coverslips

o Confocal microscope

Procedure:

¢ Fixation and Permeabilization:

o

After treatment, wash the Caco-2 monolayers twice with cold PBS.

[¢]

Fix the cells with 4% PFA for 15 minutes at room temperature.

Wash three times with PBS.

[¢]

[e]

Permeabilize the cells with 0.1% Triton X-100 for 10 minutes at room temperature.

Wash three times with PBS.

o

e Blocking and Antibody Incubation:

o Block non-specific antibody binding by incubating the monolayers with 1% BSA in PBS for
1 hour at room temperature.

o Incubate with primary antibodies diluted in 1% BSA overnight at 4°C.
o Wash three times with PBS.

o Incubate with fluorophore-conjugated secondary antibodies diluted in 1% BSA for 1 hour
at room temperature in the dark.

o Wash three times with PBS.
o Counterstaining and Mounting:
o Counterstain the nuclei with DAPI for 5 minutes.

o Wash twice with PBS.
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o Carefully cut the membrane from the Transwell® insert and mount it on a microscope slide
with a drop of mounting medium.

o Place a coverslip over the membrane and seal the edges.
e Imaging:

o Visualize the stained monolayers using a confocal microscope. Acquire images of ZO-1,
Occludin, and DAPI fluorescence.

o Analyze the images for changes in the localization and continuity of the tight junction
proteins at the cell-cell junctions. In gliadin-treated cells, expect to see a disruption and
delocalization of these proteins, which should be prevented by Larazotide acetate pre-
treatment.

» To cite this document: BenchChem. [Application Notes and Protocols for Larazotide Acetate
Oral Formulation]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15498444/docs#application-notes-and-protocols-for-
larazotide-acetate-oral-formulation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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